molecular formula C10H16ClF2NO B1481028 3-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2090942-27-9

3-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Cat. No. B1481028
CAS RN: 2090942-27-9
M. Wt: 239.69 g/mol
InChI Key: DHRKEJMBONMVPW-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-1-CF3-Piperidin-1-yl Propan-1-one, is a synthetic compound that has been used in a variety of scientific research applications. It is an interesting compound due to its unique structure, which is composed of a chlorine atom connected to a 1,1-difluoroethyl piperidin-1-yl group, and a propan-1-one moiety. This compound has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis of Enantiopure Compounds

One significant application involves the chemo-enzymatic synthesis of enantiopure intermediates for pharmaceutical compounds. For instance, a study focused on the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol as an intermediate for (R)-arimoclomol, using lipases in ionic liquids combined with organic solvents. This process highlights the compound's role in producing enantiomerically pure substances which are crucial in drug development for ensuring the desired pharmacological activity while minimizing side effects (Banoth et al., 2012).

Glycine Transporter 1 Inhibition

Another research avenue explores derivatives of similar structures for their potential as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are of interest in neuroscience research for their potential to modulate glycine levels in the brain and thereby impact neurological disorders and cognitive functions. An example includes the identification of potent and orally available GlyT1 inhibitors for central nervous system applications, highlighting the broader relevance of structurally related compounds in therapeutic development (Yamamoto et al., 2016).

Chemical Interactions and Structural Analysis

Research also delves into the chemical interactions and structural characterization of related compounds, such as the analysis of co-crystallization with other chemical agents. These studies are essential for understanding the molecular interactions and structural dynamics of chemical compounds, which can inform their functional applications in various fields, including material science and drug formulation (Shaibah et al., 2019).

Drug Synthesis Intermediates

Furthermore, the compound and its derivatives serve as key intermediates in the synthesis of pharmaceutical agents. This is exemplified by research aimed at developing neuroleptic agents, where specific intermediates play a crucial role in constructing complex molecules with therapeutic potential (Botteghi et al., 2001).

properties

IUPAC Name

3-chloro-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO/c1-10(12,13)8-3-2-6-14(7-8)9(15)4-5-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKEJMBONMVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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